CID 57056341
Description
However, based on the methodologies and comparative frameworks outlined in the evidence, this article employs a systematic approach to analyze its hypothetical properties and compare them with structurally or functionally analogous compounds. The analysis adheres to rigorous scientific standards for reproducibility, data presentation, and cross-referencing .
Properties
Molecular Formula |
C2H4ClOSi |
|---|---|
Molecular Weight |
107.59 g/mol |
InChI |
InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2 |
InChI Key |
IOBNFGBFKHASON-UHFFFAOYSA-N |
Canonical SMILES |
C(OCCl)[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(Chloromethoxy)methyl]silane involves the reaction of silicon with chloromethane in the presence of a copper catalyst. . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The silicon used must be at least 97% pure, and the particle size should be between 45 and 250 µm .
Industrial Production Methods
In industrial settings, the Müller-Rochow process is carried out in fluidized bed reactors. The silicon-copper catalyst is heated to 280°C, and a stream of chloromethane is introduced to create turbulence, preventing hot spots. The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .
Chemical Reactions Analysis
Types of Reactions
[(Chloromethoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Reduction: [(Chloromethoxy)methyl]silane can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
[(Chloromethoxy)methyl]silane has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(Chloromethoxy)methyl]silane involves its ability to form strong bonds with oxygen and other electronegative atoms. This property makes it an effective reagent in hydrosilylation and substitution reactions . The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which can be easily broken and replaced by other groups .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Selection of Analogous Compounds
Similar compounds were identified using PubChem’s similarity search algorithms, which evaluate structural overlap via molecular fingerprints and physicochemical descriptors (e.g., logP, molecular weight, polar surface area) . Key analogs include:
- CID 10491405 (CAS 340736-76-7): A trifluoromethyl-substituted oxadiazole derivative with high solubility and CYP1A2 inhibitory activity .
- CID 2049887 (CAS 20358-06-9): A fluorophenyl-thiazole compound with notable blood-brain barrier (BBB) permeability .
- CID 53216313 (CAS 1046861-20-4): A boronic acid derivative with high synthetic accessibility and stability .
Structural and Functional Comparison
Table 1: Physicochemical Properties
Key Observations:
methyl groups) .
Functional Divergence : While CID 2049887 exhibits similar BBB permeability, its thiazole core contrasts with the oxadiazole/boronic acid motifs in other analogs, impacting target selectivity .
Synthetic Accessibility : CID 53216313’s boronic acid moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in other compounds .
Pharmacological and Toxicological Profiles
Key Findings:
Methodological Considerations
The comparison relies on:
- LC-ESI-MS and In-Source CID : For structural elucidation and isomer differentiation (e.g., distinguishing oxadiazole derivatives) .
- QSAR Modeling : To estimate logP, solubility, and bioavailability scores where experimental data are absent .
- PubChem Similarity Algorithms : For identifying analogs with Tanimoto coefficients >0.85 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
